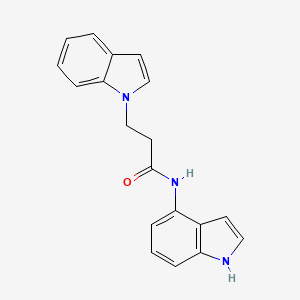
3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is an organic compound featuring two indole groups connected by a propanamide linker. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amide Bond Formation: The indole derivative is then reacted with a propanoyl chloride in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by amide bond formation using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole rings can undergo oxidation reactions, typically forming oxindoles.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the indole rings.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)propanamide: Lacks the second indole ring, making it less complex.
N-(1H-indol-4-yl)propanamide: Similar structure but with different substitution patterns on the indole ring.
Uniqueness
3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is unique due to the presence of two indole rings, which can interact synergistically to enhance its biological activity. This dual indole structure allows for more complex interactions with biological targets, potentially leading to higher efficacy in therapeutic applications.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H17N3O/c23-19(21-17-6-3-5-16-15(17)8-11-20-16)10-13-22-12-9-14-4-1-2-7-18(14)22/h1-9,11-12,20H,10,13H2,(H,21,23) |
InChI Key |
QOXRODYDRBRCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


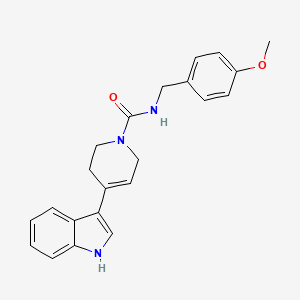
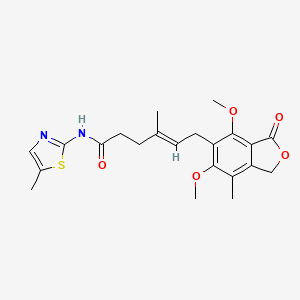
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide](/img/structure/B10991437.png)
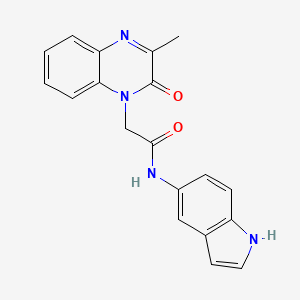
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one](/img/structure/B10991448.png)
![ethyl 2-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10991465.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10991467.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10991468.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10991476.png)
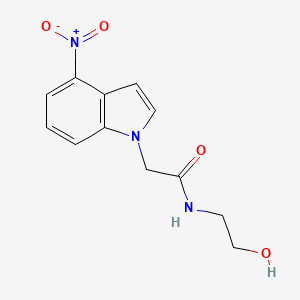

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B10991487.png)
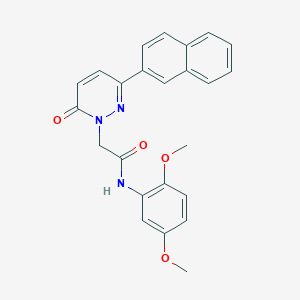
![1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide](/img/structure/B10991512.png)
